molecular formula C8H10N4 B1325080 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine CAS No. 936940-74-8

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

Cat. No.: B1325080
CAS No.: 936940-74-8
M. Wt: 162.19 g/mol
InChI Key: AQDOETBQHPTIFT-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another method includes the use of multicomponent reactions, which are efficient and provide high yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often utilize automated synthesis and purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .

Biological Activity

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to imidazopyridines and pyrimidines, which are known for their pharmacological potential. The following sections will explore the biological activity of this compound, supported by case studies, research findings, and data tables.

Molecular Formula : C8H12N4
Molecular Weight : 168.21 g/mol
CAS Number : 2060030-08-0
Purity : Minimum 95% .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several therapeutic areas:

  • Anticancer Activity : This compound has shown significant inhibitory effects on various cancer cell lines.
  • Antimicrobial Properties : It exhibits activity against bacteria and fungi.
  • CNS Activity : Potential uses in treating neurological disorders have been noted.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MDA-MB-231 TNBC cell line
AntimicrobialActivity against selected bacterial strains
AntiviralReduces viral load in influenza models
CNS ActivityPotential anticonvulsant effects

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated an IC50 value of 0.126μM0.126\mu M, indicating potent inhibitory effects on tumor cell proliferation. Furthermore, it exhibited a significant reduction in lung metastasis in animal models, outperforming known inhibitors such as TAE226 .

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests revealed that it possesses substantial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests its potential as a therapeutic agent in infectious diseases .

CNS Activity Evaluation

Research into the central nervous system effects of this compound indicates its potential as an anticonvulsant. In animal models of epilepsy, it displayed significant anticonvulsant properties without notable side effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the imidazo and pyrimidine rings can lead to variations in biological activity. For instance:

  • Substituent Variations : Alterations at specific positions on the imidazo or pyrimidine rings can enhance potency.
  • Functional Group Modifications : Introducing different functional groups may improve solubility and bioavailability.

Table 2: SAR Insights

Modification TypeEffect on Activity
Substituent at Position 5Increased anticancer activity
Hydroxyl Group AdditionEnhanced solubility
Alkyl Chain ExtensionImproved CNS penetration

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDOETBQHPTIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640522
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-74-8
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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